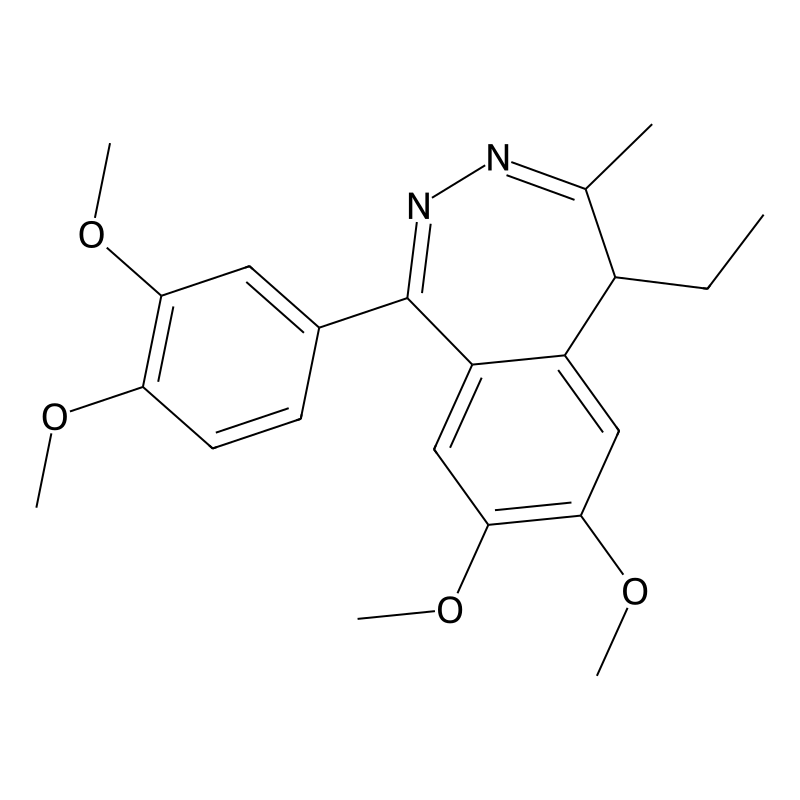

Tofisopam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Tofisopam is a 2,3-benzodiazepine derivative that fundamentally diverges from classical 1,4-benzodiazepines by lacking direct affinity for the central γ-aminobutyric acid type A (GABA-A) receptor. Instead, it functions as a selective inhibitor of phosphodiesterase (PDE) isoenzymes, primarily PDE4 and PDE10A, modulating intracellular cyclic nucleotide signaling without inducing sedation or muscle relaxation. For procurement and assay design, Tofisopam exists as a racemate of R- and S-enantiomers that exhibit distinct pharmacological profiles, necessitating careful stereochemical selection. Its unique mechanism makes it an essential biochemical tool for isolating PDE-mediated neurological pathways from conventional GABAergic responses [1].

Research Fit

Substituting Tofisopam with conventional 1,4-benzodiazepines (e.g., diazepam) in research workflows completely invalidates experimental models, as 1,4-benzodiazepines predominantly drive GABA-A receptor allosteric modulation rather than PDE inhibition [1]. Furthermore, within the 2,3-benzodiazepine class, the procurement of racemic Tofisopam versus its isolated enantiomers is not interchangeable. The S-enantiomer is a potent PDE4 inhibitor, whereas the R-enantiomer exhibits an approximate 10-fold reduction in PDE4 affinity while maintaining PDE10A inhibition[2]. Consequently, utilizing an uncharacterized racemate when enantiopure precision is required will introduce severe reproducibility issues in cyclic AMP/GMP signaling assays and downstream behavioral models.

Substitution Risk

Target engagement differs fundamentally: tofisopam does not bind GABA-A site, so sedative and muscle-relaxant endpoints are absent.

Metabolic pathway divergence: enantiomer-specific CYP2C9/CYP3A4 metabolism may alter drug-drug interaction context versus diazepam.

Racemic vs. enantiopure implications: anticonvulsant activity is reported only for isolated S-enantiomer, not the racemate.

Absence of Direct GABA-A Receptor Binding

Unlike classical 1,4-benzodiazepines, Tofisopam does not directly bind to the central benzodiazepine site on the GABA-A receptor. Quantitative structure-activity relationship (QSAR) models predict a GABA-A binding affinity (log 1/c) of 5.03 for Tofisopam, compared to >9.0 for potent 1,4-benzodiazepines like difludiazepam. Radioligand competition assays confirm that Tofisopam fails to displace [3H]flunitrazepam in the manner of diazepam, ensuring that its application in vivo does not trigger confounding sedative or anticonvulsant pathways[1].

| Evidence Dimension | Predicted GABA-A Receptor Binding Affinity (log 1/c) |

| Target Compound Data | Tofisopam (5.03) |

| Comparator Or Baseline | Difludiazepam (9.16) |

| Quantified Difference | >4 log unit difference (orders of magnitude lower affinity for Tofisopam) |

| Conditions | QSAR prediction and [3H]flunitrazepam displacement assays |

Prevents off-target sedative effects in behavioral and neurological models, allowing researchers to isolate non-GABAergic mechanisms.

Selective Phosphodiesterase (PDE) Isoenzyme Inhibition

Tofisopam acts as a low-micromolar to sub-micromolar inhibitor of specific PDE isoenzymes, driving its atypical pharmacological profile. In IMAP fluorescence polarization assays, Tofisopam demonstrated the highest affinity for PDE-4A1 with an IC50 of 0.42 μM, followed by PDE-10A1 (IC50 = 0.92 μM). It showed weaker inhibition for PDE-3A (1.98 μM) and PDE-2A3 (2.11 μM), and virtually no interaction with PDE-6, 8, 9, or 11. This quantified selectivity profile is critical for establishing accurate dosing regimens in cyclic AMP/GMP accumulation assays[1].

| Evidence Dimension | PDE Isoenzyme Inhibition (IC50) |

| Target Compound Data | PDE-4A1 (0.42 μM) and PDE-10A1 (0.92 μM) |

| Comparator Or Baseline | PDE-2A3 (2.11 μM) and PDE-3A (1.98 μM) |

| Quantified Difference | ~2.2 to 5-fold higher selectivity for PDE4A1/10A1 over PDE2A3/3A |

| Conditions | IMAP technology-based phosphodiesterase screen using fluorescently labeled cyclic nucleotide substrates |

Enables precise targeting of PDE4 and PDE10A pathways without confounding interference from other phosphodiesterase families.

Enantiomer-Dependent Divergence in PDE4 vs. PDE10A Targeting

The stereochemical purity of Tofisopam profoundly impacts its target selectivity. While racemic Tofisopam and its S-enantiomer strongly inhibit PDE4 (IC50 ~220-1067 nM), the isolated R-enantiomer is approximately 10 times weaker as a PDE4 inhibitor. However, both enantiomers and the racemate maintain comparable inhibition of PDE10A (IC50 ~305 nM). For procurement, this dictates that researchers investigating isolated PDE10A pathways must source the R-enantiomer to minimize PDE4-mediated cAMP cross-talk[1].

| Evidence Dimension | PDE4 Inhibition Potency |

| Target Compound Data | R-Tofisopam (~10x weaker PDE4 inhibition) |

| Comparator Or Baseline | S-Tofisopam / Racemate (Strong PDE4 inhibition, IC50 ~220-1067 nM) |

| Quantified Difference | 10-fold reduction in PDE4 affinity for the R-enantiomer, with conserved PDE10A affinity (~305 nM) |

| Conditions | PDE4D and PDE10A enzyme assays using 3H-labelled cyclic nucleotide substrates |

Demonstrates that sourcing specific enantiomers is mandatory for reproducible, pathway-specific PDE10A targeting.

Chromatographic Resolution of Enantiomers for High-Purity Procurement

Because the pharmacological targeting of PDE4 versus PDE10A is highly dependent on stereochemistry, the processability and separation of Tofisopam enantiomers are critical for high-purity procurement. Tofisopam racemates can be efficiently resolved using high-performance liquid chromatography (HPLC) on a Chiralcel OJ-H column. Utilizing a standard normal-phase mobile system of hexane/ethanol (90:10, v/v) allows for baseline separation of the (R)- and (S)-enantiomers, monitored via UV response at 310 nm. This established resolution protocol ensures that industrial and academic buyers can validate the enantiomeric excess (ee) of procured batches or perform in-house preparative separations [1].

| Evidence Dimension | Enantiomeric Separation and Validation |

| Target Compound Data | Tofisopam racemate (Baseline resolution into (R)- and (S)-enantiomers) |

| Comparator Or Baseline | Unresolved crude racemate |

| Quantified Difference | Complete baseline separation enabling >99% enantiomeric excess validation |

| Conditions | HPLC on Chiralcel OJ-H column, hexane/ethanol (90:10, v/v) mobile phase, UV detection at 310 nm |

Provides a standardized, accessible analytical method to verify the stereochemical purity of procured batches, which is mandatory for reproducible PDE assays.

Atypical Anxiolytic and Antipsychotic Modeling

Tofisopam is the optimal compound for investigating anxiolytic and antipsychotic efficacy mediated by PDE4/PDE10A inhibition without the confounding sedative, muscle-relaxant, or amnesic effects inherent to GABA-A modulating 1,4-benzodiazepines [1].

Enantioselective PDE10A Pathway Isolation

By utilizing the R-enantiomer of Tofisopam, researchers can selectively probe PDE10A-driven cyclic GMP signaling in striatal models while minimizing the cAMP-driven off-target effects associated with potent PDE4 inhibition seen in the S-enantiomer or racemate[2].

Standardized Chiral Separation Workflows

The established baseline resolution of Tofisopam enantiomers on Chiralcel OJ-H columns allows analytical laboratories to use the racemate as a reliable system suitability standard for optimizing normal-phase HPLC chiral separation methods [3].

Application Fit

References

- [1] The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. J Neural Transm. 2010;117:1319-1325.

- [2] WO2007082546A1 - Use of tofisopam as a pde10a inhibitor. World Intellectual Property Organization.

- [3] Application of drug repositioning strategy to TOFISOPAM. ResearchGate.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05B - Anxiolytics

N05BA - Benzodiazepine derivatives

N05BA23 - Tofisopam

Mechanism of Action

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Antiamnesic effects of tofisopam against scopolamine-induced cognitive impairments in rats

Umut İrfan Üçel, Özgür Devrim Can, Ümide Demir Özkay, Emel UlupinarPMID: 31981560 DOI: 10.1016/j.pbb.2020.172858

Abstract

In this study, we investigated the potential therapeutic effects of tofisopam, a 2,3-benzodiazepine derivative anxiolytic, on cognitive deficits in rats with scopolamine-induced amnesia. Cognitive performance of the rats was investigated by using the Morris water maze and passive avoidance tests. Changes in motor activity were assessed by using the activity cage and Rota-rod tests and then morphological changes in the hippocampus were assessed via immunohistochemical stainings. The results indicated that scopolamine impaired learning and memory parameters in rats. Worsened cognitive performance, neuronal loss, and decreased hippocampal synaptophysin, Ki-67, and glial fibrillary acidic protein density were observed. Tofisopam administration at a dose of 50 mg/kg for seven days improved the impaired cognitive performance, enhanced the attenuated synaptic transmission in the hippocampus, increased proliferation in subgranular zones, and improved the decrease in astrocytes in amnesic rats. These findings point out the anti-amnesic effects of tofisopam with concomitant improvements in the hippocampal synaptogenesis, neurogenesis, and glial plasticity, for the first time. Presented beneficial effects of tofisopam on cognitive dysfunctions may have a notable clinical value considering the fact that one of the most important side effects of 1,4-benzodiazepines, which are classical anxiolytic drugs, is amnesia. However, these preclinical results need to be confirmed with further clinical studies, first.Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode

Mohammadhassan Foroughbakhshfasaei, Zoltán-István Szabó, Arash Mirzahosseini, Péter Horváth, Gergő TóthPMID: 29999177 DOI: 10.1002/elps.201800220

Abstract

A novel, fast and economic chiral HPLC method was developed and validated for the resolution of the four isomers of tofisopam. The separation capacity of eleven different chiral columns: six polysaccharide-type including three amylose-based (Chiralpak AD, Chiralpak AD-RH and Chiralpak AS) and three cellulose-based (Chiralcel OD, Chiralcel OJ and Lux Cellulose-4); three cyclodextrin- (Quest-BC, Quest-C2 and Quest-CM) and two macrocyclic glycopeptide antibiotic-type (Chirobiotic T and Chirobiotic TAG) were screened using polar organic or reversed-phase mode. Chiralpak AD, based on amylose tris(3,5-dimethylphenylcarbamate) as chiral selector with neat methanol was identified as the most promising system. In order to improve resolution, an orthogonal experimental design was employed, altering the concentration of 2-propanol, column temperature, and flow rate in a multivariate manner. Using the optimized method (85/15 v/v methanol/2-propanol, 40°C, flow rate: 0.7 mL/min) we were not only able to separate the four isomers but also detect 0.1% S-enantiomer as chiral impurity in R-tofisopam. This is important since the latter is under development as a single enantiomeric agent. Thermodynamic investigation revealed an unusual entropy and enthalpy-entropy co-driven controlled enantioseparation on Chiralcel OJ and on Chiralpak AD column, respectively. Our newly developed HPLC method was validated according to the ICH guidelines and its application was tested on a pharmaceutical formulation containing the racemic mixture of the drug. As a further novelty, a separate circular dichroism method was applied for the investigation of the interconversion kinetics of tofisopam conformers, which proved to be crucial for sample preparation and method validation.Emerging therapies for gout

N Lawrence Edwards, Alexander SoPMID: 24703353 DOI: 10.1016/j.rdc.2014.01.013

Abstract

Over the past decade much has been learned about the mechanisms of crystal-induced inflammation and renal excretion of uric acid, which has led to more specific targeting of gout therapies and a more potent approach to future management of gout. This article outlines agents being developed for more aggressive lowering of urate and more specific anti-inflammatory activity. The emerging urate-lowering therapies include lesinurad, arhalofenate, ulodesine, and levotofisopam. Novel gout-specific anti-inflammatories include the interleukin-1β inhibitors anakinra, canakinumab, and rilonacept, the melanocortins, and caspase inhibitors. The historic shortcomings of current gout treatment may, in part, be overcome by these novel approaches.Different techniques for the determination of tofisopam

Nesrin K Ramadan, Afaf O Mohamed, Roaida M Fouad, Azza A MoustafaPMID: 24672866 DOI: 10.5740/jaoacint.11-230

Abstract

Five simple and sensitive methods were developed for the determination of tofisopam (TF). The first four are stability-indicating depending on the determination of TF in the presence of its degradation product, while the fifth depended on the determination of TF via its degradation product. Method A was based on first and second derivative spectrophotometry, D and 2D, measuring the amplitude at 298 and 332 nm in the case of 1D and at 312 and 344 nm in the case of 2D. Method B depended on measuring the peak amplitude of the first derivative of the ratio spectra 1DD at 336 nm. Method C was based on difference spectrophotometry by measuring deltaA at 366 nm. Method D was a TLC method using silica gel 60 F254 plates, the optimized mobile phase ethyl acetate-methanol-ammonium hydroxide 10% (8.5 + 1.0 + 0.5, v/v/v), and quantification by densitometric scanning at 315 nm. In method E, spectrofluorometry was applied for the determination of TF via its degradation product; maximum emission was 383 nm when excitation was 295 nm. Linearities were obtained in the concentration range 2-20 microg/mL for methods A, B, and C and 2-20 microg/band and 0.2-1.6 microg/mL for D and E, respectively. In method A, the mean recoveries were 99.45 +/- 0.287 and 100.28 +/- 0.277% at 298 and 332 nm, respectively, in the case of 1D and 99.40 +/- 0.245% and 99.50 +/- 0.292% at 312 and 344 nm, respectively in the case of 2D. The mean recovery was 100.03 +/- 0.523% at 366 nm in method B. Method C showed mean recovery of 100.20 +/- 0.642%. Recoveries for methods D and E were 98.98 +/- 0.721 and 100.25 +/- 0.282%, respectively. The degradation product was obtained in acidic stress condition, separated, and identified by IR and mass spectral analysis, from which the degradation product was confirmed and the degradation pathway was suggested. The first four methods were specific for TF in the presence of different concentrations of its degradation product. The five proposed methods were successfully applied for the determination of TF in Nodeprine tablets. Statistical comparison among the results obtained by these methods and that obtained by the official method for the determination of the drug was made, and no significant differences were found.[Correction of emotional disorders in patients with arterial hypertension]

I V AristovaPMID: 24429955 DOI:

Abstract

[Nutricional support in the complex treatment of a patient with esophageal spasm]

L D Firsova, O B Ianova, O S Vasnev, L N Kostiuchenko, I M Pichugina, L I EfremovPMID: 23947167 DOI:

Abstract

In the presented clinical case the theme of the need for an integrated therapeutic intervention has been disclosed, including nutritional support on the various links of the pathogenesis of esophagospasm to the effectiveness of the patient's treatment.New PDE4 inhibitors based on pharmacophoric similarity between papaverine and tofisopam

Frédéric J J Bihel, Hélène Justiniano, Martine Schmitt, Malik Hellal, Mohamed A Ibrahim, Claire Lugnier, Jean-Jacques BourguignonPMID: 21920746 DOI: 10.1016/j.bmcl.2011.08.036

Abstract

Pharmacophoric comparison between papaverine and tofisopam led to identify three new series of micro- to sub-micromolar inhibitors of phosphodiesterase-4, including 7,8-dialkoxy-2,3-benzodiazepin-4-one derivatives, 7,8-dialkoxy-1,4-benzodiazepin-2-one derivatives, and dialkoxybenzophenone derivatives.[Pineal hormone melatonin in low doses potentiates psychotropic and chronotropic activity of tofisopam in rats]

É B Abrushanian, A V PopovPMID: 23762983 DOI:

Abstract

Combination with a low dose of pineal hormone melatonin increased the anxiolytic effect of tofisopam (subthreshold dose) in open-field and cross-maze tests, as well as its chronotropic activity in time-course of forced swimming test in rats.Psychiatric aspects of phosphodiesterases: An overview

Vasantmeghna S Murthy, Ajish G MangotPMID: 26729948 DOI: 10.4103/0253-7613.169593

Abstract

Phosphodiesterases (PDE) are exciting new targets in medical sciences. These enzymes are some of the key mediators of cellular functions in the body and hence are attractive sites for drug-induced modulations. With the finding that Tofisopam, a new anxiolytic, inhibits PDEs, the authors were inspired to look into the role of PDE and drugs acting on them in psychiatry. Hence, the review was undertaken. We found several research materials available highlighting the role of PDE in cellular functions and the possible newer etiological mechanisms of neuropsychiatric illnesses such as schizophrenia, depression/anxiety disorders, and cognitive dysfunction involving PDEs. We also found that there are many molecules acting on PDEs, which have the potential to alter the way we treat mental illnesses today. This article is intended to provide an in-depth look at these enzymes so that more cost-effective therapeutic molecules may be synthesized and marketed in India for managing mental illnesses.Explore Compound Types